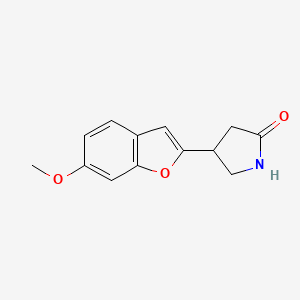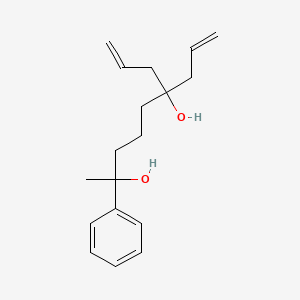
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol is an organic compound characterized by its unique structure, which includes a phenyl group, a prop-2-en-1-yl group, and a non-8-ene-2,6-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted non-8-ene-2,6-diol with a prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The phenyl and prop-2-en-1-yl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.
Major Products
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Saturated hydrocarbons with reduced double bonds.
Substitution: Various substituted phenyl or prop-2-en-1-yl derivatives.
Applications De Recherche Scientifique
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to the scavenging of free radicals by the hydroxyl groups on the phenyl ring . Additionally, its potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-5-(1-propenyl)-, (E): Similar structure with a methoxy group instead of a hydroxyl group.
(E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Contains methoxy groups and a similar prop-1-en-1-yl group.
(2E)-3-Phenylprop-2-en-1-yl 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside: A glycoside derivative with a similar phenylprop-2-en-1-yl structure.
Uniqueness
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and prop-2-en-1-yl groups, along with the non-8-ene-2,6-diol backbone, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
87998-10-5 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
2-phenyl-6-prop-2-enylnon-8-ene-2,6-diol |
InChI |
InChI=1S/C18H26O2/c1-4-12-18(20,13-5-2)15-9-14-17(3,19)16-10-7-6-8-11-16/h4-8,10-11,19-20H,1-2,9,12-15H2,3H3 |
Clé InChI |
LVUSWIRLXOPQMU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(CC=C)(CC=C)O)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)
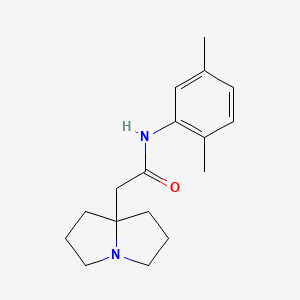
![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)
![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)

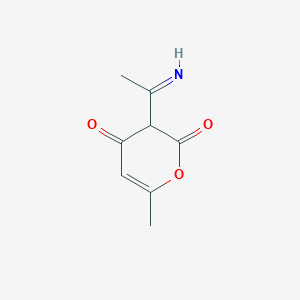


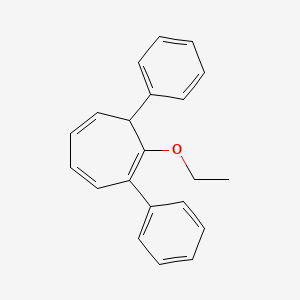

![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)
